N-Desmethyl Clomipramine Hydrochloride is a significant metabolite of the tricyclic antidepressant clomipramine. It is primarily recognized for its pharmacological effects and is often studied in relation to its parent compound due to its relevance in therapeutic applications and drug metabolism.
N-Desmethyl Clomipramine Hydrochloride is derived from clomipramine through metabolic processes in the liver. Clomipramine itself is a tertiary amine and a potent inhibitor of serotonin and norepinephrine reuptake, which underscores the importance of understanding its metabolites in clinical settings.
N-Desmethyl Clomipramine Hydrochloride falls under the category of tricyclic antidepressants. It is classified as a secondary amine and is structurally related to clomipramine, sharing similar pharmacological properties but differing in potency and side effect profiles.
The synthesis of N-Desmethyl Clomipramine Hydrochloride can be achieved through various methods, primarily involving the demethylation of clomipramine. One common approach utilizes chemical reagents such as lithium aluminum hydride or boron tribromide, which facilitate the removal of the methyl group from the nitrogen atom of the clomipramine molecule.
In laboratory settings, N-Desmethyl Clomipramine Hydrochloride can also be synthesized using enzymatic methods involving cytochrome P450 enzymes, which play a crucial role in drug metabolism. These enzymes catalyze the oxidative demethylation process, converting clomipramine into its desmethylated form.
The molecular structure of N-Desmethyl Clomipramine Hydrochloride can be represented as follows:
The structure features a dibenzodiazepine core similar to that of clomipramine but lacks one methyl group on the nitrogen atom.
The compound exhibits specific stereochemistry that contributes to its pharmacological activity. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interactions with biological targets.
N-Desmethyl Clomipramine Hydrochloride undergoes various chemical reactions typical for secondary amines, including:
These reactions are significant for synthesizing derivatives that may exhibit enhanced therapeutic properties or reduced side effects.
In analytical chemistry, N-Desmethyl Clomipramine Hydrochloride can be quantified using high-performance liquid chromatography coupled with mass spectrometry. This method allows for precise measurement of concentrations in biological samples, aiding in pharmacokinetic studies.
N-Desmethyl Clomipramine Hydrochloride acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). By inhibiting the reuptake of these neurotransmitters, it enhances their availability in the synaptic cleft, leading to improved mood and alleviation of depressive symptoms.
Pharmacokinetic studies indicate that N-Desmethyl Clomipramine has a longer half-life compared to clomipramine, which may contribute to its sustained therapeutic effects. The peak plasma concentrations typically occur within 3 to 5 hours post-administration, with significant interindividual variability noted in absorption and metabolism rates .
These properties are crucial for formulation development and determining appropriate routes of administration.
N-Desmethyl Clomipramine Hydrochloride is primarily used in clinical research to:
Additionally, it is utilized in therapeutic settings for patients who may not tolerate clomipramine due to side effects, allowing healthcare providers to tailor antidepressant therapy based on individual patient responses and metabolic profiles .
N-Desmethyl clomipramine hydrochloride (norclomipramine) is the primary active metabolite of the tricyclic antidepressant clomipramine, formed via N-demethylation. This biotransformation is catalyzed predominantly by hepatic cytochrome P450 (CYP450) enzymes, with multispecific isoenzymes contributing to variable metabolic efficiency [1] [7] [9]. CYP3A4 is the principal enzyme responsible, demonstrating a formation rate of 25.6 nmol/nmol CYP/hr and showing a statistically significant correlation with desmethylclomipramine production in human liver microsomes (rs = 0.664, P = 0.028) [1]. CYP2C19 also plays a major role, exhibiting a higher catalytic efficiency (145 nmol/nmol CYP/hr) than CYP3A4, particularly in individuals expressing the extensive metabolizer phenotype [1] [7]. CYP1A2 contributes third-order significance, evidenced by fluvoxamine-mediated inhibition (Ki = 0.15 µM) [1].
Table 1: CYP450 Isoenzymes in Clomipramine N-Demethylation
Isoenzyme | Catalytic Efficiency | Inhibition Constant (Ki) | Inhibitor Examples |
---|---|---|---|
CYP3A4 | 25.6 nmol/nmol CYP/hr | 0.054 µM (ketoconazole) | Ketoconazole, macrolides |
CYP2C19 | 145 nmol/nmol CYP/hr | Not quantified | Fluvoxamine, omeprazole |
CYP1A2 | Lower than CYP3A4/2C19 | 0.15 µM (fluvoxamine) | Fluvoxamine, ciprofloxacin |
The reaction mechanism involves α-carbon hydroxylation of clomipramine’s tertiary dimethylamino group, generating an unstable carbinolamine intermediate that decomposes to formaldehyde and N-desmethyl clomipramine [9]. This metabolite retains pharmacological activity but exhibits shifted receptor affinity—reduced serotonin reuptake inhibition (SRI) and enhanced noradrenaline reuptake inhibition (NRI) compared to the parent drug [7] [9].
Clomipramine metabolism occurs through primary pathways (phase I functionalization) and secondary pathways (phase II conjugation), with hepatic zonation influencing metabolite profiles [5] [7] [9].
Table 2: Key Metabolites of Clomipramine
Metabolite | Enzyme Responsible | Pharmacologic Activity | Elimination Pathway |
---|---|---|---|
N-Desmethyl clomipramine | CYP3A4/CYP2C19/CYP1A2 | Noradrenaline reuptake inhibitor | Further hydroxylation |
8-Hydroxyclomipramine | CYP2D6 | Uncertain clinical significance | Glucuronidation |
8-Hydroxydesmethylclomipramine | CYP2D6 | Uncertain clinical significance | Glucuronidation |
Didesmethylclomipramine | CYP3A4/CYP2C19 | Negligible | Renal excretion |
Hepatic Microenvironment Influences:
Interindividual variation in N-desmethyl clomipramine formation ranges 30–90-fold due to genetic polymorphisms, environmental factors, and hepatic function [3] [5] [7].
CYP3A4: Polymorphisms are less clinically impactful than CYP2C19, but inhibitors (e.g., ketoconazole) can phenocopy PM status [1].
Phenotypic Expression:Metabolic ratios (clomipramine/desmethylclomipramine) stratify patients:
Table 3: Impact of Genetic Polymorphisms on Clomipramine Metabolism
Genotype/Phenotype | Prevalence | Effect on N-Demethylation | Clinical Implication |
---|---|---|---|
CYP2C19 Poor Metabolizer | 2–5% (Caucasians) | ↓ 50–70% | Higher clomipramine levels |
15–20% (Asians) | |||
CYP2D6 Poor Metabolizer | 7% (Caucasians) | Indirect ↑ via reduced hydroxylation | Altered metabolite balance |
CYP3A4 Inhibited | Variable (drug-induced) | ↓ 40–60% | Phenocopies PM status |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7